molecular formula C9H5F3N2O2 B3219730 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190320-25-2

5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No. B3219730
CAS RN: 1190320-25-2
M. Wt: 230.14 g/mol
InChI Key: QUUZHEZXWXAGFU-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a drug candidate. This compound has been found to possess several unique properties that make it an attractive target for drug development.

Mechanism Of Action

The mechanism of action of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes or pathways that are involved in disease progression. This compound has been shown to have activity against several disease targets, including cancer, inflammation, and infectious diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid are still being studied. However, it has been shown to have activity against several disease targets, including cancer, inflammation, and infectious diseases. This compound has also been found to have low toxicity and good pharmacokinetic properties, making it an attractive target for drug development.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is its potential as a drug candidate. This compound has been found to possess several unique properties that make it an attractive target for drug development. However, one limitation of this compound is its relatively complex synthesis method, which may limit its scalability for large-scale production.

Future Directions

There are several future directions for the scientific research of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. One potential direction is the further optimization of its synthesis method to improve scalability and reduce costs. Another direction is the identification of new disease targets for this compound, which may lead to the development of new drugs for currently untreatable diseases. Additionally, the development of new formulations and delivery methods for this compound may improve its efficacy and reduce side effects.
Conclusion:
In conclusion, 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a promising compound that has gained significant attention in the field of medicinal chemistry. Its potential applications as a drug candidate are vast, and its unique properties make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. However, the future directions for the scientific research of this compound are promising, and it may lead to the development of new drugs for currently untreatable diseases.

Scientific Research Applications

The potential applications of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in scientific research are vast. This compound has been found to possess several unique properties that make it an attractive target for drug development. It has been shown to have activity against several disease targets, including cancer, inflammation, and infectious diseases.

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-5-7(14-6)4(3-13-5)8(15)16/h1-3,13H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUZHEZXWXAGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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